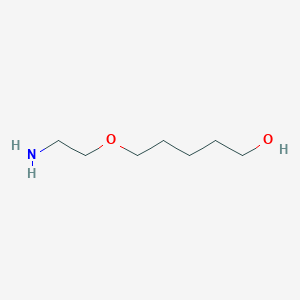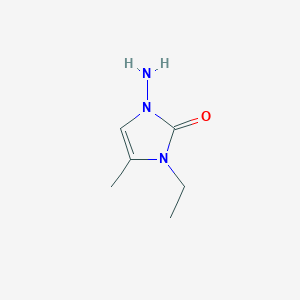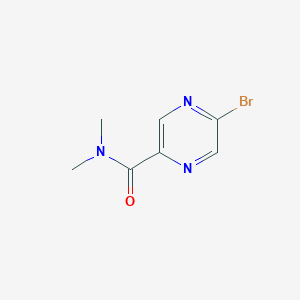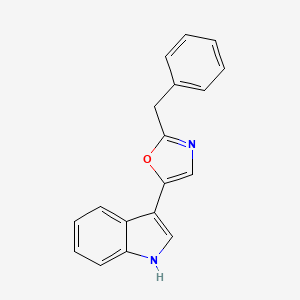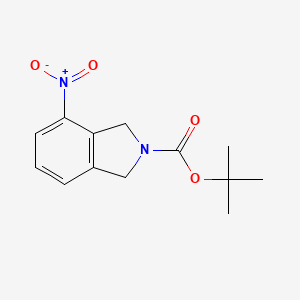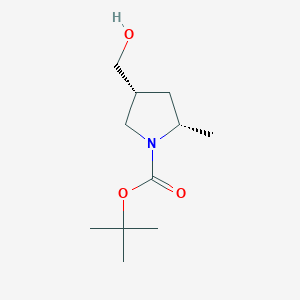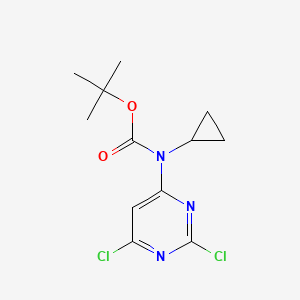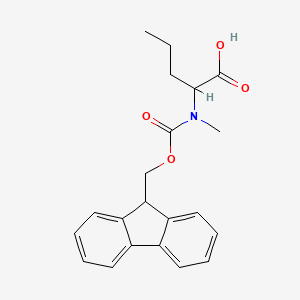
(1-Pentyl-1H-imidazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Pentyl-1H-imidazol-4-yl)methanol is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound features a pentyl group attached to the nitrogen atom at the first position of the imidazole ring and a hydroxymethyl group at the fourth position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Pentyl-1H-imidazol-4-yl)methanol can be achieved through various methods. One common approach involves the reduction of 1-pentyl-1H-imidazole-4-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:
- Dissolve 1-pentyl-1H-imidazole-4-carboxylic acid in THF.
- Slowly add a solution of LiAlH4 in THF at 0°C.
- Stir the mixture at room temperature overnight.
- Quench the reaction with water and filter the resulting precipitate.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative reducing agents and solvents may be employed to optimize the reaction conditions and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Pentyl-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The imidazole ring can be reduced to form saturated imidazoline derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with Pd/C catalyst under high pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 1-Pentyl-1H-imidazole-4-carboxylic acid.
Reduction: 1-Pentyl-1H-imidazoline-4-ylmethanol.
Substitution: Various substituted imidazole derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
(1-Pentyl-1H-imidazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of functional materials, such as catalysts and sensors
Wirkmechanismus
The mechanism of action of (1-Pentyl-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions contribute to the compound’s biological and pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Methyl-1H-imidazol-4-yl)methanol: Similar structure but with a methyl group instead of a pentyl group.
(1-Butyl-1H-imidazol-4-yl)methanol: Similar structure but with a butyl group instead of a pentyl group.
(1-Ethyl-1H-imidazol-4-yl)methanol: Similar structure but with an ethyl group instead of a pentyl group
Uniqueness
(1-Pentyl-1H-imidazol-4-yl)methanol is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to its shorter-chain analogs .
Eigenschaften
Molekularformel |
C9H16N2O |
|---|---|
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
(1-pentylimidazol-4-yl)methanol |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-5-11-6-9(7-12)10-8-11/h6,8,12H,2-5,7H2,1H3 |
InChI-Schlüssel |
JXZOKATUTIRQJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C=C(N=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide](/img/structure/B12828937.png)
